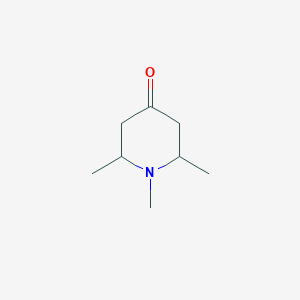

1,2,6-Trimethyl-4-piperidone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

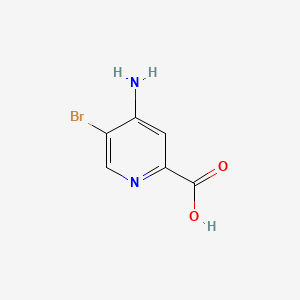

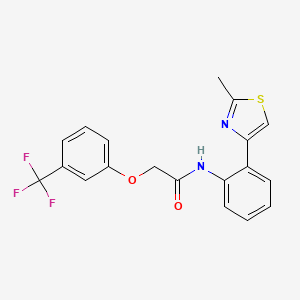

“1,2,6-Trimethyl-4-piperidone” is an organic compound. It can be viewed as a derivative of piperidine . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .

Synthesis Analysis

The synthesis of “1,2,6-Trimethyl-4-piperidone” involves several steps. An efficient continuous-flow process has been reported for the synthesis of N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield .

Molecular Structure Analysis

The molecular formula of “1,2,6-Trimethyl-4-piperidone” is C9H17NO . The IUPAC Standard InChI is InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3 .

Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Applications De Recherche Scientifique

Stereochemical Studies :

- 1,2,6-Trimethyl-4-piperidone has been used in the study of stereochemistry. It was synthesized as an intermediate in creating derivatives of spiropiperidines, highlighting its role in understanding configurational and conformational isomerism (Diwischek, Arnone, Engels, & Holzgrabe, 2005).

Synthetic Applications :

- This compound serves as a starting reagent in synthesizing various stereoisomeric compounds, demonstrating its significance in organic synthesis and the creation of new molecules (Unkovskii, D'yakov, Sokolova, Cherkaev, & Rozhnov, 1992).

Pharmaceutical Research :

- Research has explored its use in the preparation of biologically active compounds, including analgesics. It's a key compound in the synthesis of known pharmaceuticals, indicating its importance in drug development (Casy & Mcerlane, 1971).

Chemical Synthesis Techniques :

- The compound has been instrumental in developing new synthetic methods, such as novel paths for ketone synthesis, highlighting its role in advancing chemical manufacturing techniques (Makin, Nazarova, & Kundryutskova, 1989).

Material Science and Chemistry :

- In the field of material science and chemistry, it has been utilized in the study of hydrogen-bonded complexes and in investigations related to corrosion inhibition, demonstrating its utility in understanding chemical interactions and reactions (Kumar, Sabesan, & Krishnan, 2002).

Safety and Hazards

Orientations Futures

The future directions for “1,2,6-Trimethyl-4-piperidone” involve improving the synthesis process. A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .

Mécanisme D'action

Target of Action

1,2,6-Trimethyl-4-piperidone is a synthetic organic compound It’s known to be used as a solvent and catalyst in organic synthesis reactions .

Biochemical Pathways

It’s known to be involved in the synthesis of various organic compounds .

Pharmacokinetics

As a synthetic organic compound, its bioavailability would depend on factors such as its formulation, route of administration, and individual patient characteristics .

Result of Action

As a solvent and catalyst in organic synthesis reactions, it likely facilitates the formation of desired products .

Propriétés

IUPAC Name |

1,2,6-trimethylpiperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-4-8(10)5-7(2)9(6)3/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUNCTAOWLYFHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2927442.png)

![5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927449.png)

![5-Tert-butyl-3-(2-chlorophenyl)-7-methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2927458.png)

![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2927462.png)

![2-Chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2927464.png)